molecular formula C2H4N2S4Te B14361354 (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) CAS No. 92593-36-7

(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine)

Cat. No.: B14361354
CAS No.: 92593-36-7
M. Wt: 311.9 g/mol
InChI Key: NJWUMLMAYBUQJR-UHFFFAOYSA-N
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Description

(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) is a complex organosulfur compound characterized by the presence of disulfide and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) typically involves the coupling of thiols with disulfides. One common method is the reaction of thiols with 1-chlorobenzotriazole, which forms benzotriazolated thiols. These intermediates then react with another thiol to form the desired disulfide compound . This method is advantageous as it avoids the use of toxic and harsh oxidizing agents.

Industrial Production Methods

Industrial production of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) often employs large-scale synthesis techniques that ensure high yield and purity. The process involves the use of organophosphorus sulfenyl bromide as an activating agent, which facilitates the formation of unsymmetrical disulfides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the disulfide bonds to thiols.

    Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamides and sulfinamides.

    Reduction: Thiols.

    Substitution: Various substituted thioamides and disulfides.

Scientific Research Applications

(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This redox capability is crucial in biological systems where disulfide bonds play a role in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

92593-36-7

Molecular Formula

C2H4N2S4Te

Molecular Weight

311.9 g/mol

IUPAC Name

carbamothioylsulfanyltellanyl carbamodithioate

InChI

InChI=1S/C2H4N2S4Te/c3-1(5)7-9-8-2(4)6/h(H2,3,5)(H2,4,6)

InChI Key

NJWUMLMAYBUQJR-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)S[Te]SC(=S)N

Origin of Product

United States

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